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methylethanamine

CAS No.: 915920-44-4

Cat. No.: B1341840

Get Quote

Abstract
This application note details a robust, two-step protocol for the synthesis of 2-(2-
bromophenoxy)-N-methylethanamine starting from 2-bromophenol. The method utilizes a

Williamson ether synthesis followed by nucleophilic amination. Key process parameters (CPPs)

are optimized to minimize common side reactions such as dimerization (formation of 1,2-bis(2-

bromophenoxy)ethane) and over-alkylation of the amine. This guide is designed for

researchers requiring high-purity intermediates for CNS-active pharmaceutical scaffolds.

Introduction & Retrosynthetic Analysis
The target compound, 2-(2-bromophenoxy)-N-methylethanamine, serves as a critical

building block in the synthesis of serotonin reuptake inhibitors (SRIs) and other psychotropic

agents. The ortho-bromo substituent provides a versatile handle for subsequent cross-coupling

reactions (e.g., Suzuki-Miyaura or Buchwald-Hartwig aminations) to diversify the scaffold.
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The synthesis is disconnected into two reliable transformations:

C-N Disconnection: The secondary amine is installed via nucleophilic substitution of a

primary alkyl halide.

C-O Disconnection: The ether linkage is formed via alkylation of the phenol with a

bifunctional electrophile.

Strategic Choice: We utilize 1,2-dibromoethane as the linker.[1] To prevent the formation of the

symmetric dimer (Ph-O-CH2-CH2-O-Ph), a large stoichiometric excess of the dihalide is

employed in the first step.

Reaction Scheme
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Figure 1: Synthetic route from 2-bromophenol to the target amine.

Experimental Protocol
Step 1: Synthesis of 1-(2-Bromoethoxy)-2-
bromobenzene
Objective: Selective mono-alkylation of 2-bromophenol.
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Reagent MW ( g/mol )
Equiv.[1][2][3]
[4][5][6][7]

Density (g/mL) Role

2-Bromophenol 173.01 1.0 1.49 Limiting Reagent

1,2-

Dibromoethane
187.86 4.0 2.18

Electrophile

(Excess)

Potassium

Carbonate
138.21 2.0 - Base

Acetonitrile

(MeCN)
- - -

Solvent (Polar

Aprotic)

Procedure
Setup: Equip a 250 mL round-bottom flask (RBF) with a large magnetic stir bar and a reflux

condenser. Connect to a nitrogen line.

Dissolution: Charge the flask with 2-bromophenol (5.0 g, 28.9 mmol) and anhydrous MeCN

(50 mL).

Base Addition: Add potassium carbonate (K₂CO₃, 8.0 g, 57.8 mmol). The mixture will form a

suspension.

Electrophile Addition: Add 1,2-dibromoethane (21.7 g, 115.6 mmol, 10.0 mL) in a single

portion.

Note: The 4-fold excess is critical to suppress the formation of the bis-ether dimer [1].

Reaction: Heat the mixture to reflux (bath temp ~85°C) with vigorous stirring for 12–16 hours.

Monitor by TLC (Hexanes/EtOAc 9:1). The product (R_f ~0.6) should appear less polar than

the phenol.

Workup:

Cool to room temperature (RT). Filter off the inorganic salts (KBr, excess K₂CO₃) through

a Celite pad. Rinse the pad with MeCN.
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Concentrate the filtrate under reduced pressure. Crucial: 1,2-dibromoethane is toxic and

volatile; use a high-efficiency trap.

Dissolve the residue in EtOAc (50 mL) and wash with water (2 x 30 mL) and brine (1 x 30

mL).

Dry over Na₂SO₄, filter, and concentrate.[1]

Purification: If significant dimer is present, purify via flash column chromatography (100%

Hexanes → 5% EtOAc/Hexanes).

Yield Expectation: 85–95% (Pale yellow oil).

Step 2: Synthesis of 2-(2-Bromophenoxy)-N-
methylethanamine
Objective: Amination of the alkyl bromide.

Reagents & Materials
Reagent MW ( g/mol )

Equiv.[1][3][4][5][6]
[7]

Role

Intermediate Bromide 279.96 1.0 Limiting Reagent

Methylamine (33% in

EtOH)
31.06 10.0 Nucleophile

Ethanol - - Solvent

Procedure
Setup: Use a heavy-walled pressure tube or a sealed vessel (e.g., Q-tube) to contain

methylamine vapors.

Charging: Dissolve the Intermediate Bromide (from Step 1, ~7.0 g, 25 mmol) in Ethanol (20

mL).

Amine Addition: Cool the vessel to 0°C. Add Methylamine solution (33% in EtOH, ~250

mmol, ~30 mL).
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Note: Large excess prevents the formation of the tertiary amine (double alkylation).

Reaction: Seal the vessel and heat to 60°C for 6–8 hours.

Workup (Acid-Base Extraction):

Cool to RT and carefully vent the vessel in a fume hood.

Concentrate the mixture to remove ethanol and excess methylamine.

Dissolve the residue in Dichloromethane (DCM) (50 mL).

Acid Extraction: Extract the organic layer with 1M HCl (3 x 30 mL). The product (amine)

moves to the aqueous phase; non-basic impurities (unreacted bromide) remain in the

DCM.

Basification: Combine the aqueous acidic layers. Cool in an ice bath and basify to pH >12

using 6M NaOH. The product will oil out.

Final Extraction: Extract the cloudy aqueous mixture with DCM (3 x 40 mL).

Dry the combined organics over Na₂SO₄, filter, and concentrate to dryness.

Salt Formation (Optional for Storage): Dissolve the free base in diethyl ether and add HCl in

dioxane (1.1 eq) to precipitate the hydrochloride salt.

Critical Process Parameters (CPP) &
Troubleshooting
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Parameter Target Range Impact of Deviation Mitigation

Stoichiometry (Step 1)
4.0–5.0 eq

Dibromoethane

< 3.0 eq leads to

significant dimer (bis-

phenoxy) formation.

Recover excess

dibromoethane via

distillation if scaling

up.

Temperature (Step 1) 80–85°C (Reflux)

Lower temps lead to

incomplete

conversion; higher

temps increase

elimination side

products.

Maintain reflux;

ensure efficient

condensing.

Amine Excess (Step

2)
>10 eq

Low excess leads to

tertiary amine

formation (reaction of

product with starting

bromide).

Use high

concentration

methylamine; recycle

if possible.

Workup pH (Step 2)
pH < 2 (Acid ext) / pH

> 12 (Base ext)

Incorrect pH leads to

yield loss during

extraction.

Use pH paper to verify

aqueous layers before

discarding.

Purification Workflow
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Crude Reaction Mixture
(Step 2)

Evaporate Volatiles
(EtOH, MeNH2)

Dissolve in DCM
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Organic Layer
(Discard Impurities)

Non-basic
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Figure 2: Acid-Base purification strategy for the isolation of the target amine.
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Safety & Hazards
2-Bromophenol: Toxic if swallowed or in contact with skin. Causes severe skin burns and eye

damage.

1,2-Dibromoethane:Carcinogen and mutagen. Highly toxic. Handle only in a well-ventilated

fume hood. Double-glove (Nitrile/Laminate) recommended.

Methylamine: Flammable gas/liquid. Corrosive. Causes severe burns. The sealed vessel in

Step 2 poses a pressure hazard; use a blast shield.

Analytical Data (Expected)
1-(2-Bromoethoxy)-2-bromobenzene (Intermediate):

¹H NMR (400 MHz, CDCl₃): δ 7.55 (dd, 1H), 7.28 (dt, 1H), 6.92 (d, 1H), 6.85 (t, 1H), 4.35 (t, J

= 6.5 Hz, 2H, O-CH₂), 3.68 (t, J = 6.5 Hz, 2H, CH₂-Br).

Physical State: Pale yellow oil or low-melting solid (mp ~30–35°C).

2-(2-Bromophenoxy)-N-methylethanamine (Target):

¹H NMR (400 MHz, CDCl₃): δ 7.53 (dd, 1H), 7.25 (m, 1H), 6.90 (d, 1H), 6.82 (t, 1H), 4.15 (t, J

= 5.2 Hz, 2H, O-CH₂), 3.05 (t, J = 5.2 Hz, 2H, CH₂-N), 2.50 (s, 3H, N-CH₃), 1.80 (br s, 1H,

NH).

MS (ESI):m/z calc for C₉H₁₂BrNO [M+H]⁺: 230.0/232.0; found 230.1/232.1.
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bromobenzene. Link

Amination of Alkyl Halides: Chemguide. Amines as Nucleophiles. Link

Intermediate Properties: PubChem. 1-Bromo-2-(2-bromoethoxy)benzene.[8] Link
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General Phenol Alkylation Protocol: Organic Syntheses. Alkylation of Phenols. Link (General

reference for phenol alkylation conditions).

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem
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